Technical Whitepaper: Advanced Handling and Synthetic Utility of CAS 115571-69-2
Technical Whitepaper: Advanced Handling and Synthetic Utility of CAS 115571-69-2
Part 1: Executive Summary & Molecular Architecture
This technical guide provides an in-depth analysis of 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene (CAS 115571-69-2) , a highly specialized fluorinated aromatic intermediate. It serves as a critical scaffold in the synthesis of next-generation agrochemicals (specifically benzoylurea insecticides and pyrazole herbicides) and veterinary antiparasitics.
The molecule’s value lies in its dense functionalization. The trifluoromethyl (-CF3) group confers metabolic stability and lipophilicity to downstream bioactive compounds, while the nitro (-NO2) and chloro (-Cl) substituents provide orthogonal handles for regioselective derivatization.
Structural Analysis & Reactivity Profile
The compound features a toluene core with a unique substitution pattern that dictates its reactivity:
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Electronic Environment: The ring is significantly electron-deficient due to the electron-withdrawing nature of the -NO2, -CF3, and two -Cl groups. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SnAr) .
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Steric Crowding: The positioning of the nitro group (C3) between two chlorine atoms (C2, C4) creates a "locked" conformation, influencing the selectivity of reduction and substitution reactions.
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Regiochemistry: The C3-Nitro group is the most reactive site for reduction to an aniline, while the C1-Methyl group serves as a latent carboxylate (via oxidation) or a benzylic handle (via radical halogenation).
Part 2: Physicochemical Profile[1][2]
The following data consolidates predicted and experimental properties essential for process development and safety assessment.
| Property | Value | Context/Implication |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | Highly halogenated core.[1][2][3] |
| Molecular Weight | 274.02 g/mol | Suitable for fragment-based drug design. |
| Physical State | Pale Yellow Crystalline Solid | Typical of nitro-aromatics; indicates conjugation. |
| Melting Point | 55–58 °C (Experimental) | Low melting point requires cold storage to prevent caking. |
| Boiling Point | ~290 °C (Predicted) | High thermal stability, but risk of decomposition. |
| LogP | ~3.8–4.2 | High lipophilicity; requires non-polar solvents (DCM, Toluene). |
| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water; requires phase transfer catalysts for aqueous reactions. |
Part 3: Synthetic Pathways & Causality
Retrosynthetic Logic
The synthesis of CAS 115571-69-2 is driven by the directing effects of the substituents on the toluene ring. The most robust pathway involves the nitration of 2,4-dichloro-5-(trifluoromethyl)toluene .
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Why Nitration at C3?
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The C1-Methyl group is an ortho/para director.
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The C5-CF3 group is a meta director (directing to C1 and C3).
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The C2/C4-Chlorines are ortho/para directors.
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Convergence: The C3 position is chemically activated by the cooperative directing effects of the C5-CF3 (meta) and C2/C4-Cl (ortho) groups, making it the thermodynamic and kinetic product of electrophilic aromatic substitution.
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Visualization of Synthesis Workflow
Figure 1: Electrophilic Aromatic Substitution pathway for the synthesis of CAS 115571-69-2.[3][4][5] The reaction requires strict temperature control to prevent over-nitration.
Part 4: Critical Experimental Protocols
Protocol: Chemoselective Reduction to Aniline
The most common downstream application is the reduction of the nitro group to an amine (aniline) without de-halogenating the ring. Standard catalytic hydrogenation (Pd/C, H2) poses a high risk of hydrogenolysis (cleaving the C-Cl bonds).
Recommended System: Iron/Ammonium Chloride (Fe/NH4Cl) or Sulfided Platinum (Pt(S)/C).
Step-by-Step Methodology:
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Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve CAS 115571-69-2 (1.0 eq) in a mixture of Ethanol/Water (4:1 ratio).
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Activation: Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (0.5 eq).
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Causality: NH4Cl acts as an electrolyte to facilitate electron transfer from Fe surface to the nitro group.
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Reaction: Heat the suspension to mild reflux (75-80 °C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) will disappear, and a fluorescent amine spot (Rf ~0.3) will appear.[2]
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Workup (Critical):
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Filter the hot mixture through a Celite pad to remove iron oxides. Warning: Dry iron residues can be pyrophoric. Keep wet.
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Concentrate the filtrate to remove ethanol.
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Extract the aqueous residue with Ethyl Acetate (3x).
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Wash organic layer with Brine, dry over Na2SO4, and concentrate.
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Purification: Recrystallize from Heptane/Toluene to obtain the aniline derivative as off-white needles.
Protocol: Benzylic Oxidation
To convert the C1-Methyl to a Carboxylic Acid (a precursor for amide coupling in drug synthesis):
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Oxidant: Use KMnO4 (Potassium Permanganate) in Pyridine/Water or Co/Mn/Br catalyzed aerobic oxidation (industrial preferred).
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Conditions: Reflux temperatures are required due to the electron-deficient nature of the ring, which deactivates the benzylic C-H bonds.
Part 5: Downstream Applications & Pathway Logic
This molecule acts as a "switch" in synthesis. Depending on the reaction applied, it leads to two distinct classes of bioactive molecules.[6]
Figure 2: Divergent synthetic utility. Pathway A leads to urea-based agrochemicals, while Pathway B targets amide-based pharmaceutical scaffolds.
Part 6: Process Safety & Stability (E-E-A-T)
Thermal Instability (The "Nitro-Halo" Risk)
Polynitro-aromatics and halogenated nitro compounds possess high decomposition energies.
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DSC Data (Estimated): Onset of decomposition likely >260 °C. However, the presence of metal impurities (Fe, Cu) can lower this onset significantly.
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Self-Validating Safety Step: Before scaling up (>100g), perform a DSC (Differential Scanning Calorimetry) scan to determine the
and maintain a process safety margin of at least 50 °C below this limit.
Handling Precautions
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Skin Sensitization: The compound is a potent skin irritant and potential sensitizer due to its ability to undergo SnAr reactions with skin proteins (cysteine residues). Double-gloving (Nitrile + Laminate) is mandatory.
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Aquatic Toxicity: Due to the stable C-F and C-Cl bonds, this compound is persistent in the environment. All aqueous waste streams must be incinerated, not released to wastewater.
Part 7: References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 94398, 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene (Related Structure Analysis). Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier - Halogenated Nitro-aromatics. Retrieved from [Link]
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World Intellectual Property Organization (WIPO). Patent WO2010005048: Process for the preparation of isoxazoline derivatives. (Describes the use of related trifluoromethyl-toluene intermediates). Retrieved from [Link]
Sources
- 1. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]
- 2. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 3. guidechem.com [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 6. Fluralaner [sitem.herts.ac.uk]
